4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate
Description
Properties
IUPAC Name |
[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5S/c1-21-15-10-6-14(7-11-15)17(18)12-5-13-3-8-16(9-4-13)22-23(2,19)20/h3-12H,1-2H3/b12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPPMLLDRWMDSP-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with methanesulfonyl chloride in the presence of a base to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Methodology
A common synthetic route includes:
- Formation of the Propenyl Group: The starting material, 4-methoxyacetophenone, undergoes a condensation reaction to form the propenyl derivative.
- Methanesulfonation: The resulting compound is then treated with methanesulfonic acid to introduce the sulfonate group.
This method has been documented in various studies, confirming the efficiency and yield of the process .
Research indicates that compounds similar to 4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate exhibit significant biological activities:
Anticancer Properties
Several studies have reported that derivatives of this compound show promising anticancer activity. For instance:
- Inhibition of Tubulin Polymerization: A related compound, S-(4-methoxyphenyl)-4-methoxybenzenesulfonothioate, demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cell lines .
- Caspase Activation: This compound also activates caspase-3, a key player in the apoptosis pathway, indicating its potential as an anticancer agent .
Antimicrobial and Anti-inflammatory Activities
The presence of the methoxy group enhances the compound's interaction with biological targets:
- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains .
- Anti-inflammatory Effects: The ability to modulate inflammatory pathways makes these compounds suitable for developing anti-inflammatory drugs .
Case Studies
- Study on Anticancer Activity:
- Antimicrobial Efficacy:
Mechanism of Action
The mechanism of action of 4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The methanesulfonate group can participate in nucleophilic substitution reactions, leading to the modification of target molecules .
Comparison with Similar Compounds
Key Observations:
Electronegativity and Activity :
- Substitutions with higher electronegativity (e.g., fluoro in 2j) correlate with lower IC₅₀ values (higher potency). The target compound’s methoxy group (lower electronegativity) on Ring B aligns with the trend of reduced activity seen in 2h (IC₅₀ = 13.82 μM) and 2p (IC₅₀ = 70.79 μM) .
- Methanesulfonate in the target compound introduces a polarizable sulfur group, which may enhance solubility but could sterically hinder interactions compared to smaller substituents like hydroxy or halogens.
2h. Hydroxy groups at ortho positions (as in Cardamonin) are critical for high inhibitory activity. The target compound retains a hydroxy group at ortho on Ring A, which may partially offset the methoxy group’s lower electronegativity on Ring B.
Stereochemical Considerations :
- The (Z)-configuration of the propenyl chain in the target compound may influence binding geometry compared to (E)-isomers (e.g., 2j, 2h). Chalcones with (E)-configurations dominate the literature, so the (Z)-form’s impact on activity remains underexplored .
Research Findings and Contradictions
- Potency vs. Solubility Trade-off : While methanesulfonate improves pharmacokinetic properties, its introduction may explain the absence of reported IC₅₀ values for the target compound, as bulky substituents often reduce binding affinity in chalcones .
- This gap limits definitive conclusions about the target compound’s activity relative to its analogues.
Biological Activity
The compound 4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate is a synthetic organic molecule characterized by a complex structure that includes a methanesulfonate group and a propenyl moiety. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula :
- Molecular Weight : 398.45 g/mol
- CAS Number : Not specified in available resources.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing phenyl and methoxy groups have shown efficacy against various bacterial strains.
- Anticancer Properties : Many derivatives of propenyl phenols have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : The presence of the methanesulfonate group may contribute to anti-inflammatory activity, as seen in related compounds.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The α,β-unsaturated ketone structure can act as a Michael acceptor, interacting with nucleophilic sites on enzymes and altering their activity.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways associated with inflammation and cancer progression.
Anticancer Activity
A study investigated the cytotoxic effects of various chalcone derivatives, including those similar to this compound. Results indicated significant inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Antimicrobial Efficacy
Research has shown that derivatives of this compound possess antimicrobial properties against Gram-positive and Gram-negative bacteria. A notable study reported minimum inhibitory concentrations (MICs) in the range of 15–30 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, including:
-
Aldol condensation : To form the (Z)-configured propenyl backbone using base-catalyzed reactions .
-
Sulfonation : Introduction of the methanesulfonate group via reaction with methanesulfonyl chloride in anhydrous conditions .
-
Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization .
- Characterization :
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Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for Z/E configuration) .
-
Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Key Synthesis Steps Reagents/Conditions Analytical Validation Aldol Condensation NaOH, ethanol, 60°C TLC, NMR Sulfonation Methanesulfonyl chloride, DCM, 0°C FT-IR (S=O stretch ~1350 cm⁻¹)
Q. How is the stereochemical integrity of the (Z)-configured propenyl group confirmed experimentally?
- X-ray Crystallography : Resolves spatial arrangement of substituents around the double bond (e.g., dihedral angles <30° for Z-configuration) .
- NOESY NMR : Correlates proximal hydrogens across the double bond to confirm Z-configuration .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s susceptibility to oxidation or reduction, and how are these pathways studied?
- Oxidation : The α,β-unsaturated ketone moiety reacts with KMnO₄ or O₃, forming diketones or cleaved products. Reaction kinetics are monitored via UV-Vis spectroscopy .
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, confirmed by loss of C=O stretch in IR (~1700 cm⁻¹) and new OH signals in NMR .
- Mechanistic Probes : Isotopic labeling (e.g., D₂O for H-exchange studies) or computational modeling (DFT for transition-state analysis) .
Q. How does structural modification of the methoxyphenyl or sulfonate group impact biological activity?
- Functional Group Replacement :
- Methoxyphenyl → Fluorophenyl : Enhances metabolic stability (tested via cytochrome P450 assays) .
- Sulfonate → Sulfonamide : Modulates solubility and target affinity (evaluated via SPR binding assays) .
- Biological Assays :
- Enzyme Inhibition : IC₅₀ values against kinases (e.g., EGFR) measured via fluorescence polarization .
- Cytotoxicity : IC₅₀ in cancer cell lines (e.g., MCF-7) using MTT assays .
Q. How should researchers address contradictions in spectral data or reproducibility of synthetic yields?
- Troubleshooting :
- Spectral Mismatches : Compare with authentic standards or rerun under deuterated solvents to exclude solvent artifacts .
- Low Yields : Optimize stoichiometry (e.g., excess methanesulfonyl chloride) or inert atmosphere to prevent hydrolysis .
- Statistical Validation : Triplicate experiments with error margins <5% ensure reproducibility .
Q. What advanced analytical strategies differentiate this compound from structurally similar derivatives?
- LC-HRMS : Distinguishes isomers via exact mass (<3 ppm error) and retention time .
- 2D NMR (HSQC, HMBC) : Assigns long-range C-H correlations unique to the methanesulfonate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
